molecular formula C5H13ClN2O2 B1525063 2-Amino-3-methoxy-2-methylpropanamide hydrochloride CAS No. 1311316-91-2

2-Amino-3-methoxy-2-methylpropanamide hydrochloride

Cat. No. B1525063
M. Wt: 168.62 g/mol
InChI Key: LIIPNOPEMRQGOV-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-2-methylpropanamide hydrochloride is a crystallized powder. It has a CAS Number of 1311316-91-2 and a molecular weight of 168.62 . The compound is of interest in the field of organic chemistry due to its unique properties and potential applications.


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-methoxy-2-methylpropanamide; hydrochloride . The Standard InchI is InChI=1S/C5H12N2O2.ClH/c1-5(7,3-9-2)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H . The SMILES representation is CC(COC)(C(=O)N)N.Cl .


Physical And Chemical Properties Analysis

2-Amino-3-methoxy-2-methylpropanamide hydrochloride appears as a powder . It has a molecular weight of 168.62 . The compound can be stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Modification : A study by Bundesmann et al. (2010) demonstrated the facilitation of direct aminolysis of esters by ammonia to primary amides using magnesium methoxide (Mg(OCH3)2) and calcium chloride, highlighting a method that could potentially be applied to similar compounds for the synthesis or modification of amide functionalities (Bundesmann, Coffey, & Wright, 2010).

  • Antifungal Activity : Yang et al. (2017) synthesized a series of novel substituted trifluoroatrolactamide derivatives from α-hydroxyacetamide, which exhibited moderate antifungal activity. This research could inform the development of antifungal agents using similar chemical scaffolds (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).

  • Pollutant Removal : Mondal et al. (2019) discussed the use of a starch-g-tetrapolymer hydrogel for the removal of pollutants, showcasing the potential environmental applications of chemically modified amides in water treatment technologies (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).

  • Molecular Design for Medicinal Chemistry : The synthesis and evaluation of molecules for potential therapeutic applications, such as antimalarial activity, have been explored by D’hooghe et al. (2011), indicating the relevance of chemical synthesis and modification techniques in drug discovery (D’hooghe, Vandekerckhove, Mollet, Vervisch, Dekeukeleire, Lehoucq, Lategan, Smith, Chibale, & de Kimpe, 2011).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-amino-3-methoxy-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-5(7,3-9-2)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPNOPEMRQGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-2-methylpropanamide hydrochloride

CAS RN

1311316-91-2
Record name 2-amino-3-methoxy-2-methylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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